Biphalin

Description

Properties

CAS No. |

83916-01-2 |

|---|---|

Molecular Formula |

C46H56N10O10 |

Molecular Weight |

909.0 g/mol |

IUPAC Name |

(2S)-2-amino-N-[(2R)-1-[[2-[[(2S)-1-[2-[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]hydrazinyl]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]-3-(4-hydroxyphenyl)propanamide |

InChI |

InChI=1S/C46H56N10O10/c1-27(51-43(63)35(47)21-31-13-17-33(57)18-14-31)41(61)49-25-39(59)53-37(23-29-9-5-3-6-10-29)45(65)55-56-46(66)38(24-30-11-7-4-8-12-30)54-40(60)26-50-42(62)28(2)52-44(64)36(48)22-32-15-19-34(58)20-16-32/h3-20,27-28,35-38,57-58H,21-26,47-48H2,1-2H3,(H,49,61)(H,50,62)(H,51,63)(H,52,64)(H,53,59)(H,54,60)(H,55,65)(H,56,66)/t27-,28-,35+,36+,37+,38+/m1/s1 |

InChI Key |

DESSEGDLRYOPTJ-VRANXALZSA-N |

SMILES |

CC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NNC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)C(C)NC(=O)C(CC3=CC=C(C=C3)O)N)NC(=O)C(CC4=CC=C(C=C4)O)N |

Isomeric SMILES |

C[C@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NNC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)[C@@H](C)NC(=O)[C@H](CC3=CC=C(C=C3)O)N)NC(=O)[C@H](CC4=CC=C(C=C4)O)N |

Canonical SMILES |

CC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NNC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)C(C)NC(=O)C(CC3=CC=C(C=C3)O)N)NC(=O)C(CC4=CC=C(C=C4)O)N |

Appearance |

Solid powder |

Other CAS No. |

83916-01-2 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

(Tyr-Ala-Gly-Phe-NH2)2 (tyrosyl-alanyl-glycyl-phenylalaninamide)dimer biphalin bis(Tyr-Ala-Gly-PheNH2)hydrazide bis(tyrosyl-alanyl-glycyl-phenylalaninamide)hydrazide D-ENK D-ENK-O DALA(2) |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Solution-Phase Synthesis of Biphalin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solution-phase synthesis of Biphalin, a potent dimeric opioid peptide agonist. This compound's unique structure, consisting of two tetrapeptide units linked by a hydrazide bridge, necessitates a solution-phase approach for its synthesis, as opposed to the more common solid-phase peptide synthesis (SPPS). This document outlines a representative protocol, summarizes key quantitative data, and illustrates the relevant signaling pathways.

Introduction to this compound

This compound is a synthetic opioid peptide with the sequence (Tyr-D-Ala-Gly-Phe-NH)₂, first synthesized by Lipkowski.[1][2] It is a dimeric analog of enkephalin where two identical tetrapeptide fragments are joined "tail-to-tail" through a central hydrazide bridge.[1][2] This unique structure confers high affinity and agonist activity at both μ (mu) and δ (delta) opioid receptors, resulting in potent analgesic properties, reportedly thousands of times more potent than morphine when administered centrally.[3] Its dimeric nature is thought to contribute to its high efficacy and may be a key factor in its interaction with opioid receptor dimers.[4]

Chemical Structure of this compound

The chemical structure of this compound is a symmetrical octapeptide.

Solution-Phase Synthesis of this compound: A Representative Protocol

The solution-phase synthesis of this compound is a multi-step process that involves the synthesis of a protected tetrapeptide fragment, followed by the formation of the hydrazide dimer and final deprotection. The following is a representative protocol based on established principles of solution-phase peptide synthesis.

I. Synthesis of the Protected Tetrapeptide Fragment (Boc-Tyr(tBu)-D-Ala-Gly-Phe-OH)

The synthesis of the tetrapeptide is typically carried out in a stepwise manner, adding one amino acid at a time, or through fragment condensation. A stepwise approach using Boc (tert-butyloxycarbonyl) protecting group chemistry is described below.

Table 1: Reagents and Solvents for Tetrapeptide Synthesis

| Reagent/Solvent | Purpose | Typical Quantity |

| Boc-Phe-OH | Starting Amino Acid | 1.0 eq |

| Boc-Gly-OH | Amino Acid | 1.1 eq |

| Boc-D-Ala-OH | Amino Acid | 1.1 eq |

| Boc-Tyr(tBu)-OH | Amino Acid | 1.1 eq |

| N,N'-Dicyclohexylcarbodiimide (DCC) | Coupling Agent | 1.1 eq |

| 1-Hydroxybenzotriazole (HOBt) | Racemization Suppressant | 1.1 eq |

| Trifluoroacetic Acid (TFA) | Boc Deprotection | 50% in DCM |

| N,N-Diisopropylethylamine (DIPEA) | Base | 2.0 eq |

| Dichloromethane (DCM) | Solvent | As needed |

| N,N-Dimethylformamide (DMF) | Solvent | As needed |

| Ethyl Acetate (EtOAc) | Extraction Solvent | As needed |

| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous Wash | As needed |

| Brine | Aqueous Wash | As needed |

Experimental Protocol:

-

Esterification of the C-terminal Amino Acid: Boc-Phe-OH is esterified to a methyl or ethyl ester to protect the C-terminal carboxyl group.

-

Stepwise Elongation: a. Deprotection: The Boc group of the C-terminal amino acid ester is removed using a solution of 50% TFA in DCM. b. Neutralization: The resulting TFA salt is neutralized with a base such as DIPEA. c. Coupling: The next N-terminally protected amino acid (e.g., Boc-Gly-OH) is activated with a coupling agent (e.g., DCC/HOBt) and added to the deprotected amino acid ester. d. Workup and Purification: The reaction mixture is worked up by aqueous extraction and the product is purified, typically by column chromatography or recrystallization.

-

Repeat: Steps 2a-2d are repeated for the addition of Boc-D-Ala-OH and subsequently Boc-Tyr(tBu)-OH.

-

Saponification: The methyl or ethyl ester of the fully protected tetrapeptide is saponified using a mild base (e.g., LiOH) to yield the free carboxylic acid, Boc-Tyr(tBu)-D-Ala-Gly-Phe-OH.

II. Dimerization via Hydrazide Bridge Formation

The key step in this compound synthesis is the coupling of two tetrapeptide fragments to form the hydrazide bridge.

Table 2: Reagents for Dimerization and Deprotection

| Reagent/Solvent | Purpose | Typical Quantity |

| Boc-Tyr(tBu)-D-Ala-Gly-Phe-OH | Protected Tetrapeptide | 2.0 eq |

| Hydrazine (B178648) Hydrate (B1144303) (N₂H₄·H₂O) | Hydrazide Formation | 0.5 eq |

| N,N'-Diisopropylcarbodiimide (DIC) | Coupling Agent | 1.1 eq |

| 1-Hydroxy-7-azabenzotriazole (HOAt) | Racemization Suppressant | 1.1 eq |

| Trifluoroacetic Acid (TFA) | Final Deprotection | 95% with scavengers |

| Triisopropylsilane (B1312306) (TIS) | Scavenger | 2.5% |

| Water | Scavenger | 2.5% |

| Diethyl Ether | Precipitation | As needed |

Experimental Protocol:

-

Activation: One equivalent of the protected tetrapeptide, Boc-Tyr(tBu)-D-Ala-Gly-Phe-OH, is activated with a coupling agent such as DIC and an additive like HOAt in a suitable solvent (e.g., DMF).

-

Hydrazide Formation: Half an equivalent of hydrazine hydrate is added to the activated tetrapeptide solution. The reaction is stirred at room temperature until completion.

-

Second Coupling: A second equivalent of the activated tetrapeptide is added to the reaction mixture to form the symmetrical dimer.

-

Purification: The resulting protected this compound is purified by column chromatography.

III. Final Deprotection

The final step is the removal of all protecting groups (Boc and tBu) to yield the final this compound product.

Experimental Protocol:

-

Cleavage: The purified, protected this compound is treated with a cleavage cocktail, typically a solution of 95% TFA with scavengers such as triisopropylsilane (TIS) and water to prevent side reactions.

-

Precipitation and Purification: The crude peptide is precipitated with cold diethyl ether, collected by centrifugation or filtration, and then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Lyophilization: The purified this compound is lyophilized to obtain a stable, fluffy white powder.

This compound's Mechanism of Action: Opioid Receptor Signaling

This compound exerts its analgesic effects by acting as a potent agonist at both μ- and δ-opioid receptors, which are G-protein coupled receptors (GPCRs). The binding of this compound to these receptors initiates a cascade of intracellular signaling events.

Upon binding, the receptor undergoes a conformational change, leading to the activation of associated inhibitory G-proteins (Gi/Go). The activated G-protein dissociates into its Gα and Gβγ subunits, which then modulate the activity of downstream effectors:

-

Inhibition of Adenylyl Cyclase: The Gα subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Modulation of Ion Channels: The Gβγ subunit directly interacts with and modulates ion channels. It promotes the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane. It also inhibits N-type voltage-gated calcium channels, reducing calcium influx. Both of these actions decrease neuronal excitability and neurotransmitter release.

-

Activation of MAPK Pathway: Opioid receptor activation can also lead to the phosphorylation and activation of mitogen-activated protein kinases (MAPKs), such as ERK1/2, which can contribute to both the analgesic and the long-term effects of opioids.

Conclusion

The solution-phase synthesis of this compound, while more complex than solid-phase methods, is essential for producing this unique dimeric peptide. The protocol outlined in this guide provides a representative framework for its synthesis, highlighting the key steps of tetrapeptide formation, hydrazide bridge coupling, and deprotection. Understanding the intricate signaling pathways activated by this compound is crucial for the rational design of novel analgesics with improved therapeutic profiles. This guide serves as a valuable resource for researchers and professionals in the field of peptide chemistry and drug development, providing a foundational understanding of the synthesis and mechanism of action of this potent opioid agonist.

References

- 1. This compound—A Potent Opioid Agonist—As a Panacea for Opioid System-Dependent Pathophysiological Diseases? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Solution Phase Peptide Synthesis: The Case of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound: The Foundation of Bivalent Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

Biphalin structure and chemical properties

An In-depth Technical Guide to Biphalin: Structure, Properties, and Experimental Analysis

Introduction

This compound is a potent, synthetic opioid peptide that has garnered significant interest within the scientific community for its unique structural characteristics and powerful analgesic properties.[1][2] Designed and first synthesized by Lipkowski in 1982, it is a dimeric analog of enkephalin, an endogenous opioid peptide.[1][3] Extensive research has demonstrated that this compound exhibits high binding affinity for multiple opioid receptors and possesses an analgesic potency that can be up to 1000 times greater than morphine when administered intrathecally.[1][2] Unlike traditional opioids, it appears to produce fewer side effects, such as physical dependence, in chronic use.[4][5]

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and pharmacological activity of this compound. It is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and visualizations of key pathways and workflows.

Chemical Structure and Properties

This compound is a symmetrical octapeptide renowned for its unique dimeric and palindromic structure.[6][7] It consists of two identical tetrapeptide fragments derived from enkephalin (Tyr-D-Ala-Gly-Phe), which are joined "tail-to-tail" by a rigid hydrazide bridge.[8][9] This results in the full chemical sequence: H-Tyr-D-Ala-Gly-Phe-NH-NH-Phe′-Gly′-D-Ala′-Tyr′-H.[8]

Key Structural Features:

-

Dimeric Pharmacophore : The presence of two distinct pharmacophores allows this compound to interact with opioid receptors in a potentially cooperative manner, contributing to its high affinity and potency.[4][10] The N-terminal tyrosine residues are critical for this high affinity.[8]

-

Hydrazide Bridge : The central hydrazide linker is a rigid component, while the two tetrapeptide "arms" of the molecule exhibit significant flexibility.[8] X-ray crystallography studies reveal that the two halves of the molecule can adopt different backbone conformations, allowing the peptide to adapt to the topographical requirements of different opioid receptor subtypes.[11][12]

-

Enzymatic Stability : The structure of this compound confers resistance to enzymatic degradation. This is attributed to two main factors: the substitution of L-Gly with D-Ala at position 2 and the replacement of the C-terminal carboxyl groups with the hydrazide bridge.[8]

The unique structure of this compound was confirmed using various analytical techniques, including mass spectrometry (ESI-MS/MS), NMR (1H and COSY), HPLC, and capillary electrophoresis.[7]

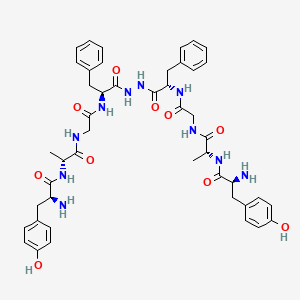

Caption: Chemical structure of this compound.

Synthesis of this compound

Due to its unique hydrazide bridge, this compound cannot be synthesized using routine solid-phase peptide synthesis (SPPS).[9][13] The primary and established method for its production is solution-phase peptide synthesis .[8][9] This technique involves the stepwise condensation of protected amino acid fragments in solution, followed by deprotection steps. Although more labor-intensive than SPPS, it remains the favored approach for complex structures like this compound.[9][13][14]

Pharmacology and Mechanism of Action

This compound is a non-selective opioid agonist with a very high binding affinity for both μ (mu) and δ (delta) opioid receptors, and a significantly lower affinity for the κ (kappa) opioid receptor.[1][8] Its potent analgesic effect is a direct result of its interaction with these receptors, which are widely distributed throughout the central and peripheral nervous systems.[1]

Receptor Binding and Analgesic Potency

The dual agonism at μ and δ receptors is a key feature of this compound's pharmacological profile. When administered intracerebroventricularly in mice, its potency is reported to be nearly 7,000 times greater than morphine and 7-fold greater than the ultra-potent agonist etorphine.[4] However, after intraperitoneal administration, this compound and morphine are found to be equipotent, highlighting challenges with its metabolic stability and ability to cross the blood-brain barrier (BBB).[4][15] Studies suggest that its transport across the BBB may involve the large neutral amino acid (LNAA) carrier system.[8][16]

Signaling Pathways

This compound's activity extends beyond simple receptor agonism. Its neuroprotective effects, particularly in the context of neonatal hypoxia-ischemia, have been shown to be mediated through the activation of the opioid receptor/PI3K/Akt signaling pathway .[1][17] Activation of this pathway leads to a cascade of downstream effects, including an increase in the anti-apoptotic protein Bcl-2 and a decrease in the pro-apoptotic proteins Bax and cleaved caspase-3, ultimately reducing infarct volume and brain edema.[17]

Caption: this compound-activated PI3K/Akt signaling pathway.

Other Biological Activities

Beyond its analgesic and neuroprotective roles, research has shown that this compound possesses a wide range of other beneficial properties. These include potential antiviral, antiproliferative, anti-inflammatory, and immunomodulatory effects, making it a compound of interest for various pathophysiological conditions.[1][2]

Quantitative Biological Data

The following tables summarize key quantitative data for this compound from various laboratory studies. It is important to note that experimental conditions can lead to variations in reported values.[18][19]

Table 1: Opioid Receptor Binding Affinities (Ki) of this compound

| Receptor Subtype | Binding Affinity Range (Ki, nM) | Reference(s) |

| Mu (μ) Opioid Receptor | 0.19 – 12 | [1] |

| Delta (δ) Opioid Receptor | 0.72 – 46.5 | [1][10] |

| Kappa (κ) Opioid Receptor | 270 – 283 | [1] |

Table 2: Analgesic Potency of this compound in Animal Models

| Administration Route | Animal Model | Potency Compared to Morphine | Reference(s) |

| Intrathecal (i.t.) | Mice/Rats | ~1000x more potent | [1][2][20] |

| Intracerebroventricular (i.c.v.) | Mice | ~7000x more potent | [4] |

| Intraperitoneal (i.p.) | Mice | Equipotent | [4] |

| Intravenous (i.v.) | Rats | Modest effect vs. analogs | [15][21] |

| Subcutaneous (s.c.) | Rats | Effective | [22] |

Key Experimental Protocols

Protocol: Opioid Receptor Binding Assay (Competitive Radioligand)

This protocol provides a representative methodology for determining the binding affinity (Ki) of this compound for opioid receptors using a competitive radioligand binding assay.[23]

Caption: Workflow for a competitive radioligand binding assay.

Objective: To determine the Ki of this compound for a specific opioid receptor subtype (e.g., mu-opioid receptor).

Materials:

-

Receptor Source: Cell membranes from a stable cell line expressing the recombinant human opioid receptor of interest.[23]

-

Radioligand: A selective radiolabeled ligand (e.g., [³H]-DAMGO for the mu-opioid receptor).[23]

-

Test Compound: this compound.

-

Non-specific Binding Control: Naloxone at a high concentration (e.g., 10 µM).[23]

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.[23]

-

Filtration Apparatus: Cell harvester with glass fiber filters.

-

Scintillation Counter.

Procedure:

-

Membrane Preparation: Thaw frozen cell membranes on ice and resuspend them in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.[23]

-

Assay Setup: In a 96-well plate, add the following components in triplicate:

-

Total Binding: Assay buffer, radioligand (at a concentration near its Kd), and membrane suspension.[23]

-

Non-specific Binding: Assay buffer, radioligand, Naloxone (10 µM), and membrane suspension.[23]

-

Competitive Binding: Assay buffer, radioligand, varying concentrations of this compound (typically from 10⁻¹¹ to 10⁻⁵ M), and membrane suspension.[23]

-

-

Incubation: Incubate the plate at room temperature for a sufficient time (e.g., 120 minutes) to allow the binding to reach equilibrium.[23]

-

Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates bound from unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Measurement: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.

-

Generate a competition curve by plotting the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC₅₀ (the concentration of this compound that inhibits 50% of the specific binding) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[23]

-

Protocol: In Vivo Analgesic Assay (Hot Plate Test)

The hot plate test is a common method for assessing the efficacy of centrally acting analgesics by measuring the reaction time of an animal to a thermal stimulus.[24]

Caption: Workflow for the hot plate analgesic test.

Objective: To evaluate the antinociceptive effect of this compound in response to a thermal stimulus.

Materials:

-

Apparatus: A commercial hot plate apparatus with a constant temperature surface (e.g., 52-55°C) enclosed by a transparent cylinder.[24][25]

-

Animals: Mice or rats.[24]

-

Test Compounds: this compound, a positive control (e.g., morphine), and a vehicle control.

Procedure:

-

Acclimation: Allow animals to acclimate to the testing room for at least 30-60 minutes before the experiment begins.[24]

-

Baseline Measurement: Gently place each animal on the hot plate and start a timer. Record the latency (in seconds) to the first sign of nociception, typically paw licking or jumping. Immediately remove the animal upon response. A cut-off time (e.g., 30-60 seconds) must be established to prevent tissue damage.[25]

-

Compound Administration: Administer this compound, the positive control, or the vehicle to different groups of animals via the desired route (e.g., intraperitoneal, intravenous).[21]

-

Post-Treatment Testing: At predetermined time points after administration (e.g., 30, 60, 90, and 120 minutes), place each animal back on the hot plate and measure the response latency as done for the baseline.

-

Data Analysis: The analgesic effect is often expressed as the Maximum Possible Effect (%MPE), calculated using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. Compare the %MPE of the this compound-treated group to the control groups using appropriate statistical tests (e.g., ANOVA).[21]

Conclusion

This compound stands out as a remarkable synthetic opioid peptide due to its dimeric structure, high affinity for μ and δ opioid receptors, and exceptional analgesic potency.[1][4][5] Its unique chemical properties, including resistance to enzymatic degradation, contribute to its robust biological activity.[8] While challenges related to its bioavailability and BBB penetration remain, ongoing research into novel analogs and delivery systems continues to explore its therapeutic potential.[15][26] The detailed understanding of its structure, signaling pathways, and pharmacological profile, supported by standardized experimental protocols, provides a solid foundation for future drug development efforts aimed at creating potent and safer analgesics.

References

- 1. This compound—A Potent Opioid Agonist—As a Panacea for Opioid System-Dependent Pathophysiological Diseases? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound-A Potent Opioid Agonist-As a Panacea for Opioid System-Dependent Pathophysiological Diseases? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. benthamscience.com [benthamscience.com]

- 6. Synthesis and biological evaluation of new this compound analogues with non-hydrazine linkers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Characterization and analysis of this compound: an opioid peptide with a palindromic sequence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Solution Phase Peptide Synthesis: The Case of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Biological Active Analogues of the Opioid Peptide this compound: Mixed α/β3-Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Crystal structure of this compound sulfate: a multireceptor opioid peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ovid.com [ovid.com]

- 13. Solution Phase Peptide Synthesis: The Case of this compound | Springer Nature Experiments [experiments.springernature.com]

- 14. Solution Phase Peptide Synthesis: The Case of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Elucidation on the In Vivo Activity of the Bivalent Opioid Peptide MACE2 against Several Types of Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Brain and spinal cord distribution of this compound: correlation with opioid receptor density and mechanism of CNS entry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. This compound, a dimeric opioid peptide, reduces neonatal hypoxia-ischemia brain injury in mice by the activation of PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking | PLOS One [journals.plos.org]

- 19. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Analgesic Peptides: From Natural Diversity to Rational Design | MDPI [mdpi.com]

- 21. The analgesic activity of this compound and its analog AM 94 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. benchchem.com [benchchem.com]

- 24. benchchem.com [benchchem.com]

- 25. researchgate.net [researchgate.net]

- 26. pubs.acs.org [pubs.acs.org]

mechanism of action of Biphalin opioid agonist

An In-depth Technical Guide on the Mechanism of Action of Biphalin

Introduction

This compound is a potent, synthetic opioid agonist renowned for its significant analgesic properties and a potentially favorable side-effect profile compared to traditional opioids like morphine.[1][2][3] Structurally, it is a symmetrical dimeric analog of enkephalin, comprising two identical tetrapeptide fragments (H-Tyr-D-Ala-Gly-Phe-) linked "tail-to-tail" by a hydrazide bridge.[4][5][6] This unique dimeric structure is believed to contribute to its high potency and its ability to interact with multiple opioid receptor types, likely through a cooperative binding mechanism.[6][7] Designed and synthesized in 1982 by Lipkowski, this compound has been the subject of extensive research, revealing a complex mechanism of action that extends beyond simple analgesia to include neuroprotective, anti-inflammatory, and immunomodulatory effects.[1][3][4]

This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its receptor binding, signal transduction pathways, and functional outcomes. It is intended for researchers, scientists, and drug development professionals in the fields of pharmacology and neuroscience.

Opioid Receptor Binding Profile

This compound is characterized as a non-selective opioid agonist with a strong binding affinity for both mu (μ, MOR) and delta (δ, DOR) opioid receptors, and a significantly lower affinity for the kappa (κ, KOR) opioid receptor.[4][8] The N-terminal tyrosine residue is critical for its high-affinity binding to these receptors.[4][5] The binding affinity, typically expressed as the inhibition constant (Ki), has been determined in numerous studies using radioligand binding assays. While values vary between laboratories, a consistent profile of high MOR and DOR affinity is observed.[4]

Data Presentation: Receptor Binding Affinities

The following table summarizes the reported binding affinities of this compound for the three main opioid receptor types.

| Receptor Subtype | Binding Affinity (Ki) Range (nM) | Radioligand Used | Tissue Source | References |

| Mu (μ) Opioid Receptor | 0.19 - 12 | [³H]CTOP | Rat Brain | [4][9] |

| Delta (δ) Opioid Receptor | 1.04 - 46.5 | [³H][p-Cl-Phe⁴]DPDPE | Rat Brain | [4][9] |

| Kappa (κ) Opioid Receptor | 270 - 283 | N/A | Rat Brain | [4] |

Core Mechanism: Signal Transduction

Like other opioids, this compound exerts its effects by activating G-protein coupled receptors (GPCRs). The binding of this compound to MOR and DOR initiates a cascade of intracellular signaling events, primarily through the activation of inhibitory G-proteins (Gi/o).

G-Protein Activation

The primary mechanism of action is the stimulation of Gi/o proteins.[4] This is demonstrated in functional assays, such as the [³⁵S]GTPγS binding assay, which measures the agonist-induced exchange of GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS, on the Gα subunit.[4][10] this compound effectively stimulates G-protein activation, confirming its agonist properties at MOR and DOR.[4]

Neuroprotective Signaling: The PI3K/Akt Pathway

Beyond classical Gi/o signaling, this compound has demonstrated significant neuroprotective effects, which are mediated through the activation of the phosphatidylinositol-3-kinase (PI3K)/Akt signaling pathway.[1][11] This pathway is crucial for promoting cell survival and inhibiting apoptosis. Studies have shown that in response to hypoxic-ischemic brain injury, this compound treatment preserves the expression of phosphorylated Akt (the active form), increases levels of the anti-apoptotic protein Bcl-2, and decreases levels of the pro-apoptotic proteins Bax and cleaved caspase 3.[1][11] These neuroprotective effects are reversed by the opioid antagonist naloxone (B1662785) and the PI3K inhibitor Ly294002, confirming the involvement of both opioid receptors and the PI3K/Akt cascade.[1][11]

Modulation of Inflammatory Pathways

In the context of neuropathic pain, which involves profound microglial activation, this compound has been shown to modulate key inflammatory signaling pathways.[12] In lipopolysaccharide (LPS)-stimulated primary microglial cells, this compound significantly diminishes the activation of NF-κB by reducing the phosphorylation of its inhibitor, IκB.[12] This effect is opioid receptor-dependent and leads to the downregulation of proinflammatory factors such as iNOS, IL-1β, and IL-18.[12] This anti-inflammatory action on microglia may contribute to its efficacy in neuropathic pain models.[12]

Functional Pharmacology

This compound's receptor binding and signal transduction translate into potent functional activity, both in vitro and in vivo.

Data Presentation: In Vitro Functional Activity

The agonist efficacy of this compound has been quantified using [³⁵S]GTPγS binding assays, which measure G-protein activation. The table below presents key parameters: the maximum stimulatory effect (Emax) and the half-maximal effective concentration (EC50).

| Receptor Subtype | Emax (% of Basal) | EC50 (nM) | Assay Type | Reference |

| Mu (μ) Opioid Receptor | 199 ± 15 | 1.8 ± 0.6 | [³⁵S]GTPγS | [4] |

| Delta (δ) Opioid Receptor | 149 ± 12 | 19.3 ± 8.1 | [³⁵S]GTPγS | [4] |

Note: Efficacy can be lower compared to selective agonists like deltorphin (B1670231) II, suggesting that full receptor occupancy may be required for a maximal response.[4]

In Vivo Analgesic and Neuroprotective Effects

In vivo, this compound exhibits a powerful antinociceptive profile across acute, chronic, and neuropathic pain models.[1] When administered intrathecally, its analgesic potency is reported to be up to 1000 times greater than that of morphine.[1][3] This potent analgesic effect is antagonized by naloxone, confirming its action via opioid receptors.[1][4] Furthermore, this compound produces fewer side effects, such as physical dependence and respiratory depression, compared to morphine.[1][2][4] In models of stroke and neonatal brain injury, this compound significantly reduces infarct volume and brain edema, demonstrating its potent neuroprotective capabilities in vivo.[1][11][13]

Experimental Protocols

Understanding the mechanism of this compound requires specific pharmacological assays. The methodologies for key experiments are detailed below.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a ligand for a specific receptor. It involves a competition experiment between a labeled radioligand of known affinity and the unlabeled test compound (this compound).

[³⁵S]GTPγS Binding Assay

This functional assay measures the extent of G-protein activation following receptor stimulation by an agonist.[10]

-

Principle: In the presence of an agonist, the GPCR facilitates the exchange of GDP for [³⁵S]GTPγS on the Gα subunit. Since [³⁵S]GTPγS is resistant to hydrolysis, it accumulates, and the measured radioactivity is proportional to the level of G-protein activation.[10][14]

-

Methodology:

-

Membrane Preparation: Homogenize tissue (e.g., rat brain) in Tris-HCl buffer and centrifuge to isolate cell membranes containing the opioid receptors.[15]

-

Incubation: Incubate the membranes in an assay buffer containing Mg²⁺, GDP, and the radiolabel [³⁵S]GTPγS. Add varying concentrations of this compound.[15]

-

Termination & Separation: After incubation (e.g., 60 min at 30°C), terminate the reaction and separate the membrane-bound [³⁵S]GTPγS from the free radiolabel by rapid filtration through glass fiber filters.[15]

-

Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

-

Data Analysis: Plot the amount of bound [³⁵S]GTPγS against the concentration of this compound to generate a dose-response curve, from which EC50 and Emax values can be determined.

-

In Vivo Analgesia Models (e.g., Hot-Plate Test)

These behavioral assays assess the antinociceptive effects of a compound in animal models. The hot-plate test measures the response latency to a thermal stimulus, which is indicative of supraspinal analgesia.[1]

-

Methodology:

-

Acclimatization: Acclimate the animal (e.g., mouse) to the testing environment.

-

Baseline Measurement: Place the animal on a heated surface (e.g., 55°C) and record the baseline latency to a nociceptive response (e.g., paw licking, jumping).

-

Drug Administration: Administer this compound via the desired route (e.g., intrathecal, intraperitoneal).[1]

-

Post-treatment Measurement: At specific time points after administration (e.g., 30, 60, 90 minutes), place the animal back on the hot plate and measure the response latency. A cut-off time is used to prevent tissue damage.

-

Data Analysis: The increase in response latency compared to baseline indicates an analgesic effect. Data are often expressed as the Maximum Possible Effect (%MPE).

-

Structure-Activity Relationship (SAR)

The unique structure of this compound is fundamental to its pharmacological profile. SAR studies have highlighted several key features:[2][6]

-

Dimeric Structure: The presence of two pharmacophores linked by the hydrazide bridge is crucial for its high potency, possibly by allowing simultaneous or cooperative interaction with receptor sites.[2][6]

-

N-Terminal Tyrosine (Tyr¹): This residue is indispensable for analgesic activity and high-affinity receptor binding, consistent with other opioid peptides.[4][5]

-

Phenylalanine at Position 4 (Phe⁴, Phe⁴'): This position is important for designing analogs with modified potency and μ/δ selectivity. Substitution with other lipophilic amino acids can be tolerated.[5][9]

-

Hydrazide Linker: While important, the linker is not fundamental for activity and can be replaced with other types of bridges, sometimes leading to improved properties.[5]

Advanced Concepts and Future Directions

The field of opioid pharmacology is evolving, with concepts like biased agonism and allosteric modulation offering new avenues for drug development.

-

Biased Agonism: This refers to the ability of a ligand to preferentially activate one signaling pathway over another (e.g., G-protein signaling vs. β-arrestin recruitment).[16][17] The β-arrestin pathway has been linked to adverse effects like respiratory depression and tolerance.[17] While this compound's profile has not been fully characterized in this context, developing opioid agonists that are biased towards G-protein signaling is a major goal in creating safer analgesics.

-

Allosteric Modulation: Positive allosteric modulators (PAMs) bind to a site on the receptor distinct from the agonist binding site and potentiate the effects of the endogenous agonist.[18][19][20] This approach could enhance natural pain relief mechanisms with fewer side effects.

Future research on this compound and its analogs could focus on elucidating its potential for biased agonism and exploring its complex downstream signaling networks to better understand its favorable therapeutic window.

Conclusion

This compound is a potent opioid agonist whose mechanism of action is centered on its high-affinity binding and activation of μ and δ opioid receptors. This initiates canonical Gi/o-protein signaling, leading to potent analgesia. Furthermore, this compound engages in additional signaling pathways, such as the PI3K/Akt cascade, which underlies its neuroprotective effects, and modulates inflammatory pathways in microglia, contributing to its efficacy in diverse pathological states. Its unique dimeric structure and resulting pharmacological profile make it a valuable lead compound in the ongoing search for highly effective and safer opioid-based therapeutics.

References

- 1. This compound—A Potent Opioid Agonist—As a Panacea for Opioid System-Dependent Pathophysiological Diseases? [mdpi.com]

- 2. Structure-activity relationships of this compound analogs and their biological evaluation on opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound-A Potent Opioid Agonist-As a Panacea for Opioid System-Dependent Pathophysiological Diseases? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound—A Potent Opioid Agonist—As a Panacea for Opioid System-Dependent Pathophysiological Diseases? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. benthamscience.com [benthamscience.com]

- 7. Biological Active Analogues of the Opioid Peptide this compound: Mixed α/β3-Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Neuroprotective Potential of this compound, Multireceptor Opioid Peptide, Against Excitotoxic Injury in Hippocampal Organotypic Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure-activity relationship of this compound. The synthesis and biological activities of new analogues with modifications in positions 3 and 4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 11. This compound, a dimeric opioid peptide, reduces neonatal hypoxia-ischemia brain injury in mice by the activation of PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound, a Dimeric Enkephalin, Alleviates LPS-Induced Activation in Rat Primary Microglial Cultures in Opioid Receptor-Dependent and Receptor-Independent Manners - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In vitro and in vivo efficacy of a potent opioid receptor agonist, this compound, compared to subtype-selective opioid receptor agonists for stroke treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. GTPγS Incorporation in the Rat Brain: A Study on μ-Opioid Receptors and CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. research.monash.edu [research.monash.edu]

- 17. Biased ligands at opioid receptors: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Allosteric modulator - Wikipedia [en.wikipedia.org]

- 19. Positive allosteric modulators of the μ-opioid receptor: a novel approach for future pain medications - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Positive allosteric modulation of the mu-opioid receptor produces analgesia with reduced side effects - PMC [pmc.ncbi.nlm.nih.gov]

Biphalin's Binding Affinity for Mu and Delta Opioid Receptors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biphalin, a synthetic dimeric enkephalin analog, has garnered significant interest within the scientific community for its potent antinociceptive properties, which are comparable to or even greater than those of morphine.[1] What makes this compound particularly noteworthy is its unique interaction with the opioid receptor system. It is a non-selective ligand with a high binding affinity for both mu (μ) and delta (δ) opioid receptors.[1] This dual agonism is believed to contribute to its potent analgesic effects while potentially mitigating some of the undesirable side effects associated with traditional mu-opioid receptor agonists, such as respiratory depression and physical dependence.[1] This technical guide provides a comprehensive overview of this compound's binding characteristics, the experimental methodologies used to determine these properties, and the signaling pathways it activates.

Data Presentation: this compound Binding Affinity

The binding affinity of this compound for mu and delta opioid receptors has been quantified in numerous studies, typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower value for these parameters indicates a higher binding affinity. The data presented below is a compilation from various laboratories and experimental conditions.

| Receptor Subtype | Ligand | Kᵢ (nM) | IC₅₀ (nM) | Tissue/Cell Line | Radioligand Used | Reference |

| Mu (µ) | This compound | 0.19 - 12 | - | Various | [³H]DAMGO | [1] |

| This compound | 12 ± 2 | - | Rat brain membranes | [³H]DAMGO | [1] | |

| Delta (δ) | This compound | 1.04 - 46.5 | - | Various | [³H]DPDPE, [³H]Naltrindole | [1] |

| This compound | 4.6 ± 0.2 | - | Rat brain membranes | [³H]DPDPE | [1] |

Note: The range in reported binding affinities can be attributed to variations in experimental conditions, such as the tissue or cell line used, the specific radioligand employed in the competitive binding assay, and buffer compositions.

Experimental Protocols

The determination of this compound's binding affinity and functional activity involves several key experimental techniques. These protocols are fundamental for researchers in the field of opioid pharmacology.

Radioligand Binding Assay

This assay is a cornerstone for determining the binding affinity of a compound for a specific receptor. It operates on the principle of competition between a radiolabeled ligand (with known affinity) and an unlabeled test compound (this compound) for binding to the receptor.

Materials and Reagents:

-

Receptor Source: Cell membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing human mu or delta opioid receptors.[2] Alternatively, brain tissue homogenates (e.g., from guinea pig or monkey) can be used.[3][4]

-

Radioligands:

-

Test Compound: this compound hydrochloride dissolved in an appropriate buffer.

-

Non-specific Binding Control: A high concentration of a non-selective opioid antagonist like naloxone (B1662785) (10 µM) is used to determine the amount of radioligand that binds to non-receptor components.[2]

-

Assay Buffer: Typically a Tris-HCl buffer with various salt concentrations.

-

Filtration System: Glass fiber filters and a vacuum manifold system (e.g., MultiScreenHTS plates) are used to separate bound from free radioligand.[5]

-

Scintillation Counter: To quantify the radioactivity retained on the filters.

Workflow:

Procedure:

-

Preparation: Prepare serial dilutions of this compound.

-

Incubation: In assay tubes or plates, combine the receptor membranes, a fixed concentration of the radioligand, and varying concentrations of this compound. A parallel set of tubes containing the radioligand and a high concentration of naloxone is used to determine non-specific binding. Total binding is determined in the absence of any competing ligand.

-

Equilibrium: Incubate the mixture to allow the binding to reach equilibrium.

-

Separation: Rapidly filter the incubation mixture through glass fiber filters using a vacuum manifold. The filters will trap the membranes with the bound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the percentage of specific binding at each this compound concentration. Plot this against the logarithm of the this compound concentration to generate a competition curve. The IC50 value is determined from this curve using non-linear regression. The Ki value is then calculated using the Cheng-Prusoff equation, which takes into account the concentration and dissociation constant (Kd) of the radioligand.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins following agonist binding to a G-protein coupled receptor (GPCR) like the mu and delta opioid receptors. In the inactive state, the G-protein is bound to GDP. Upon receptor activation by an agonist, GDP is exchanged for GTP. This assay uses a non-hydrolyzable analog of GTP, [³⁵S]GTPγS, which accumulates in the activated G-protein.

Materials and Reagents:

-

Receptor Source: Membranes from cells expressing the opioid receptor of interest.

-

Agonist: this compound.

-

Radioligand: [³⁵S]GTPγS.

-

GDP: Guanosine 5'-diphosphate.

-

Assay Buffer: Typically contains MgCl₂, EDTA, and NaCl in a Tris-HCl buffer.

-

Filtration System and Scintillation Counter: As described for the radioligand binding assay.

Workflow:

Procedure:

-

Pre-incubation: Incubate the cell membranes with GDP.

-

Reaction Initiation: Add varying concentrations of this compound and [³⁵S]GTPγS to the membrane suspension.

-

Incubation: Incubate the mixture to allow for agonist-stimulated binding of [³⁵S]GTPγS.

-

Termination and Separation: Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.

-

Quantification: Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.

-

Data Analysis: Plot the amount of bound [³⁵S]GTPγS against the this compound concentration to generate a dose-response curve, from which the EC50 (half-maximal effective concentration) and Emax (maximum effect) can be determined.

β-Arrestin Recruitment Assay

Upon agonist binding, GPCRs are phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestin proteins, which desensitize the G-protein signal and can initiate a separate wave of G-protein-independent signaling. Assays to measure β-arrestin recruitment are crucial for understanding potential biased agonism.

Principle:

Several commercial assays are available, often based on enzyme complementation (e.g., PathHunter), bioluminescence resonance energy transfer (BRET), or protein-fragment complementation assays (PCA).[6][7][8][9] The general principle involves tagging the receptor and β-arrestin with two halves of a reporter enzyme or with donor/acceptor pairs for BRET. Agonist-induced recruitment of β-arrestin to the receptor brings these components into close proximity, generating a measurable signal (e.g., light or fluorescence).

General Workflow:

Procedure:

-

Cell Culture: Use a cell line stably co-expressing the opioid receptor of interest fused to one part of a reporter system and β-arrestin fused to the complementary part.

-

Assay Plating: Plate the cells in a microplate and allow them to adhere.

-

Agonist Stimulation: Treat the cells with varying concentrations of this compound.

-

Incubation: Incubate for a period sufficient to allow for β-arrestin recruitment.

-

Signal Detection: Add the necessary substrates or reagents and measure the signal (e.g., luminescence or fluorescence) using a plate reader.

-

Data Analysis: Construct a dose-response curve and determine the EC50 and Emax for β-arrestin recruitment.

Signaling Pathways

This compound, as an agonist for both mu and delta opioid receptors, activates intracellular signaling cascades that are characteristic of Gi/o-coupled GPCRs.[10]

G-Protein Dependent Signaling

The canonical signaling pathway for mu and delta opioid receptors involves the activation of inhibitory Gi/o proteins.

References

- 1. This compound—A Potent Opioid Agonist—As a Panacea for Opioid System-Dependent Pathophysiological Diseases? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Binding affinity and selectivity of opioids at mu, delta and kappa receptors in monkey brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. merckmillipore.com [merckmillipore.com]

- 6. A novel luminescence-based β-arrestin recruitment assay for unmodified receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment [frontiersin.org]

- 8. Measurement of β-Arrestin Recruitment for GPCR Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 | Springer Nature Experiments [experiments.springernature.com]

- 10. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Biphalin: Discovery, History, and Development

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Biphalin, a synthetic dimeric opioid peptide, has garnered significant interest in the scientific community for its potent analgesic properties and unique pharmacological profile. First synthesized in 1982 by Andrzej W. Lipkowski, this symmetrical molecule, consisting of two enkephalin tetrapeptide fragments linked by a hydrazide bridge, exhibits high affinity for both μ (mu) and δ (delta) opioid receptors.[1][2][3] This dual agonism is believed to contribute to its remarkable potency, which in some studies has been shown to be up to 7000-fold greater than morphine when administered intracerebroventricularly.[4] Furthermore, this compound has demonstrated a favorable side-effect profile in preclinical studies, with reduced liability for producing tolerance and dependence compared to traditional opioids.[5] This in-depth guide provides a comprehensive overview of the discovery, historical development, and key scientific findings related to this compound, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Discovery and Chemical Structure

This compound was first designed and synthesized by Andrzej W. Lipkowski in 1982.[1][2][3] It is a dimeric analog of enkephalin, with the structure H-Tyr-D-Ala-Gly-Phe-NH-NH-Phe′-Gly′-D-Ala′-Tyr′-H.[1] This symmetrical structure consists of two identical tetrapeptide fragments derived from enkephalin, linked "tail-to-tail" by a hydrazide bridge.[1][6][7][8] The synthesis of this compound is typically achieved through solution-phase peptide synthesis.[6][7] The N-terminal tyrosine residues are critical for its high affinity to opioid receptors and its pharmacological activity.[1]

Quantitative Data: Receptor Binding and Analgesic Potency

This compound is characterized as a nonselective ligand with a very high binding affinity for μ- and δ-opioid receptors, and a much lower affinity for the κ-opioid receptor (KOR).[1] The binding affinities, expressed as the inhibition constant (Ki), from various laboratories are summarized below.

| Opioid Receptor | Binding Affinity (Ki, nM) Range | Reference |

| Mu (μ) | 0.19 – 12 | [1] |

| Delta (δ) | 1.04 – 46.5 | [1] |

| Kappa (κ) | 270 – 283 | [1] |

The analgesic potency of this compound has been extensively studied and compared to other opioids. When administered intrathecally, this compound is approximately 1000 times more potent than morphine.[1][2][3] Intracerebroventricular administration in mice revealed a potency almost 7-fold greater than etorphine and 7000-fold greater than morphine.[4] However, after intraperitoneal administration, this compound and morphine were found to be equipotent.[4]

| Administration Route | Potency Comparison | Reference |

| Intrathecal | ~1000x more potent than morphine | [1][2][3] |

| Intracerebroventricular | ~7x more potent than etorphine, ~7000x more potent than morphine | [4] |

| Intravenous | Weaker than morphine | [1] |

| Subcutaneous | Negligible analgesic activity | [1] |

Mechanism of Action and Signaling Pathways

This compound exerts its effects primarily through the activation of μ- and δ-opioid receptors, which are G-protein coupled receptors (GPCRs).[1] Functional assays, such as the [³⁵S]GTPγS binding assay, have confirmed that this compound effectively stimulates G-proteins, indicating its agonist properties.[1]

One of the key downstream signaling cascades activated by this compound is the PI3K/Akt pathway. This pathway has been shown to be crucial for the neuroprotective effects of this compound observed in models of neonatal hypoxia-ischemia.[9] The activation of opioid receptors by this compound leads to the activation of PI3K, which in turn phosphorylates and activates Akt. Activated Akt can then modulate downstream targets to promote cell survival and reduce apoptosis.[9]

This compound has also been shown to modulate inflammatory signaling pathways. In primary microglial cultures, this compound was able to alleviate LPS-induced activation in a manner that was both opioid receptor-dependent and -independent.[10] It has been shown to modulate key intracellular signaling pathways involved in neuroinflammation, such as the NF-κB and STAT3 pathways.[10]

References

- 1. This compound—A Potent Opioid Agonist—As a Panacea for Opioid System-Dependent Pathophysiological Diseases? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. This compound, an enkephalin analog with unexpectedly high antinociceptive potency and low dependence liability in vivo, selectively antagonizes excitatory opioid receptor functions of sensory neurons in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Solution Phase Peptide Synthesis: The Case of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Solution Phase Peptide Synthesis: The Case of this compound | Springer Nature Experiments [experiments.springernature.com]

- 8. Solution Phase Peptide Synthesis: The Case of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound, a dimeric opioid peptide, reduces neonatal hypoxia-ischemia brain injury in mice by the activation of PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound, a Dimeric Enkephalin, Alleviates LPS-Induced Activation in Rat Primary Microglial Cultures in Opioid Receptor-Dependent and Receptor-Independent Manners - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of Biphalin: A Technical Guide for Opioid Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biphalin, a synthetic dimeric enkephalin analog, stands as a compelling lead compound in the quest for potent and safer opioid analgesics. Its unique structure, consisting of two identical tetrapeptide pharmacophores (Tyr-D-Ala-Gly-Phe) linked by a hydrazide bridge, confers a remarkable affinity for both μ- and δ-opioid receptors.[1][2] This dual agonism is believed to contribute to its potent antinociceptive effects, which in some models surpass morphine by several thousand-fold, while potentially mitigating the development of tolerance and dependence.[3][4] Understanding the intricate structure-activity relationships (SAR) of this compound is paramount for the rational design of next-generation analgesics with improved therapeutic profiles. This technical guide provides a comprehensive overview of key SAR studies, presenting quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways to aid researchers in the field of opioid drug development.

Core Structure-Activity Relationship Insights

The exploration of this compound's SAR has focused on several key structural motifs: the N-terminal tyrosine residues, the D-alanine at position 2, the glycine (B1666218) at position 3, the phenylalanine at position 4, and the central hydrazide linker. Modifications at these sites have profound effects on receptor affinity, selectivity, and functional activity.

The Indispensable N-Terminal Tyrosine

The phenolic hydroxyl group of the tyrosine residue at position 1 (Tyr¹) is crucial for high-affinity binding to opioid receptors and for the analgesic activity of this compound.[3] This is a well-established principle in opioid peptide SAR, as this residue mimics the phenolic moiety of morphine and related alkaloids.

Modifications at Position 4,4'

Symmetrical substitutions at the phenylalanine residues in positions 4 and 4' have been shown to modulate receptor affinity and selectivity. For instance, the introduction of para-substituents on the phenyl ring can enhance affinity for both μ and δ receptors. Analogs with β³-homo-amino acids at these positions have also been synthesized, with some exhibiting potent activity.[5] The analogue containing p-chlorophenylalanine in positions 4 and 4' is the most selective for the delta receptors in its series.[6]

The Role of the Hydrazide Bridge and Linker Modifications

The hydrazide bridge plays a critical role in the dimeric structure of this compound. However, it is not essential for activity and can be replaced by other linkers.[4] Studies with non-hydrazine linkers have demonstrated that it is possible to maintain or even improve binding affinity and bioactivity.[7] The nature and conformation of the linker can influence the orientation of the two pharmacophores, thereby affecting receptor interaction and selectivity.

Truncation and Cyclization Studies

Research on truncated analogs has revealed that the minimal fragment necessary for expressing affinities and a biological activity profile similar to the parent this compound is Tyr-D-Ala-Gly-Phe-NH-NH-Phe.[8] Cyclization of this compound analogs, for example by introducing a disulfide bond between cysteine residues substituted at positions 2 and 2', has been explored to create more conformationally constrained molecules.[9] These modifications can lead to altered receptor selectivity and efficacy.

Quantitative Data Summary

The following tables summarize the in vitro binding affinities (Ki) and functional potencies (IC50) of this compound and a selection of its key analogs at μ- and δ-opioid receptors. This data provides a quantitative basis for understanding the impact of specific structural modifications.

Table 1: Opioid Receptor Binding Affinities (Ki, nM) of this compound and Selected Analogs

| Compound | Modification | µ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) | Reference |

| This compound | - | 0.19 - 12 | 1.04 - 46.5 | [3] |

| Analog 1 | p-fluorophenylalanine at 4,4' | Enhanced affinity | Enhanced affinity | [6] |

| Analog 2 | p-nitrophenylalanine at 4,4' | Enhanced affinity | Enhanced affinity | [6] |

| Analog 3 | p-chlorophenylalanine at 4,4' | - | Enhanced selectivity | [6] |

| Analog 4 | Phenylalanine at 3,3' | Decreased affinity | Decreased affinity | [6] |

| Analog 5 | Non-hydrazine linker | Higher than this compound | Higher than this compound | [7] |

| Analog 6 | Cyclic (disulfide bridge at 2,2') | Maintained affinity | Maintained affinity | [9] |

| Analog 7 | β³-h-p-NO2Phe at 4,4' (hydrazine linker) | 0.72 | 4.66 | [5] |

| Analog 8 | β³-h-p-NO2Phe at 4,4' (phenylenediamine linker) | 10.97 | 1.99 | [5] |

Table 2: In Vitro Functional Potency (IC50, nM) of this compound and Selected Analogs in Isolated Tissue Bioassays

| Compound | Guinea Pig Ileum (GPI; µ-receptor) IC50 (nM) | Mouse Vas Deferens (MVD; δ-receptor) IC50 (nM) | Reference |

| This compound | Potent agonist | Potent agonist | [6] |

| Analog with p-Cl-Phe at 4,4' | - | - | [6] |

| Analog with Phe at 3,3' | Decreased potency | Decreased potency | [6] |

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment of the pharmacological properties of novel this compound analogs. Below are methodologies for key in vitro assays.

Radioligand Binding Assay for Opioid Receptors

This protocol outlines the procedure for determining the binding affinity of a test compound for μ- and δ-opioid receptors using a competitive radioligand binding assay.

Materials:

-

Cell membranes expressing the opioid receptor of interest (e.g., from CHO cells or rat brain homogenate).

-

Radioligand (e.g., [³H]DAMGO for μ-receptors, [³H]DPDPE or [³H]Deltorphin for δ-receptors).

-

Unlabeled competitor (the test compound, i.e., a this compound analog).

-

Non-specific binding control (e.g., naloxone).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail.

-

Liquid scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize brain tissue or cells expressing the receptor in ice-cold buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration.

-

Assay Setup: In a 96-well plate, add in triplicate:

-

Total Binding: Radioligand and assay buffer.

-

Non-specific Binding: Radioligand and a high concentration of an unlabeled non-selective antagonist (e.g., 10 µM naloxone).

-

Competition Binding: Radioligand, and serial dilutions of the test compound.

-

-

Incubation: Add the membrane preparation to all wells to initiate the binding reaction. Incubate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-90 minutes) to reach equilibrium.

-

Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Guinea Pig Ileum (GPI) Bioassay for µ-Opioid Receptor Activity

This ex vivo assay assesses the functional activity of compounds at the μ-opioid receptor by measuring the inhibition of electrically induced contractions of the guinea pig ileum.

Materials:

-

Male guinea pig.

-

Organ bath with Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

-

Isotonic transducer and recording system.

-

Field electrodes for electrical stimulation.

-

Test compounds (this compound analogs).

Procedure:

-

Tissue Preparation: Euthanize a guinea pig and dissect a segment of the ileum. Clean the segment and mount it in the organ bath under a resting tension.

-

Equilibration: Allow the tissue to equilibrate in the Krebs solution for a period of time (e.g., 30-60 minutes) until a stable baseline is achieved.

-

Electrical Stimulation: Apply electrical field stimulation (e.g., single square-wave pulses of 0.5 ms (B15284909) duration at a frequency of 0.1 Hz) to induce twitch contractions.

-

Compound Addition: Once stable contractions are obtained, add the test compound to the organ bath in a cumulative concentration-dependent manner.

-

Data Recording: Record the inhibition of the twitch response caused by the compound.

-

Data Analysis: Plot the percentage of inhibition of the twitch response against the logarithm of the compound concentration. Determine the IC50 value, which represents the concentration of the compound that produces 50% of its maximal inhibitory effect.

Mouse Vas Deferens (MVD) Bioassay for δ-Opioid Receptor Activity

This ex vivo assay evaluates the functional activity of compounds at the δ-opioid receptor by measuring the inhibition of electrically induced contractions of the mouse vas deferens.

Materials:

-

Male mouse.

-

Organ bath with a suitable physiological salt solution (e.g., magnesium-free Krebs solution), maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

-

Isotonic transducer and recording system.

-

Field electrodes for electrical stimulation.

-

Test compounds (this compound analogs).

Procedure:

-

Tissue Preparation: Euthanize a mouse and dissect the vasa deferentia. Mount the tissues in the organ bath under a resting tension.

-

Equilibration: Allow the tissues to equilibrate in the physiological salt solution for a period of time until a stable baseline is achieved.

-

Electrical Stimulation: Apply electrical field stimulation (e.g., trains of pulses) to induce contractions.

-

Compound Addition: Once stable contractions are established, add the test compound to the organ bath in a cumulative concentration-dependent manner.

-

Data Recording: Record the inhibition of the contractile response caused by the compound.

-

Data Analysis: Plot the percentage of inhibition of the contractile response against the logarithm of the compound concentration. Determine the IC50 value.

Signaling Pathways and Experimental Workflows

Visualizing the molecular pathways and experimental processes involved in this compound research is essential for a comprehensive understanding. The following diagrams, generated using Graphviz, illustrate key signaling cascades and a typical experimental workflow for SAR studies.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Structural insights into μ-opioid receptor activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The mouse vas deferens: a pharmacological preparation sensitive to nociceptin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound analogs containing β(3)-homo-amino acids at the 4,4' positions: Synthesis and opioid activity profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Cyclic this compound analogues with a novel linker lead to potent agonist activities at mu, delta, and kappa opioid receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Guinea-pig ileum (GPI) and mouse vas deferens (MVD) preparations in the discovery, discrimination and parallel bioassay of opioid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A radiolabeled-ligand-binding technique for the characterization of opioid receptors in the intact mouse vas deferens - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enzymatic Stability of Biphalin and Its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biphalin is a unique dimeric opioid peptide renowned for its potent analgesic properties, often exceeding those of morphine by several orders of magnitude when administered centrally.[1][2][3] Structurally, it consists of two enkephalin-like tetrapeptides (Tyr-D-Ala-Gly-Phe) linked "tail-to-tail" by a hydrazide bridge.[1][4][5] This dimeric structure confers a high affinity for both μ (mu) and δ (delta) opioid receptors, contributing to its powerful antinociceptive effects with a potentially reduced side-effect profile compared to traditional opioids.[1][3][5][6]

However, like many therapeutic peptides, the clinical utility of this compound is hampered by its susceptibility to enzymatic degradation, which limits its bioavailability and duration of action.[5][7][8] Consequently, a significant focus of research has been to enhance its metabolic stability. This has led to the development of numerous analogs with structural modifications designed to protect against enzymatic cleavage while retaining high receptor affinity and efficacy.[5] This guide provides an in-depth overview of the enzymatic stability of this compound and its analogs, presenting key quantitative data, detailed experimental protocols for stability assessment, and visualizations of relevant biological pathways and experimental workflows.

Data Presentation: Quantitative Stability of this compound and Analogs

The enzymatic stability of this compound and its modified analogs has been evaluated in various biological matrices, most commonly in human plasma and brain homogenates. The half-life (t½) is a critical parameter for comparison, indicating the time required for 50% of the peptide to be degraded.

| Compound | Biological Matrix | Half-Life (t½) (minutes) | Reference |

| This compound | Human Plasma | 33 ± 2 | [9] |

| 15% Mouse Brain Membranes | 173 | [4] | |

| Cyclic Analog (6a) | Human Plasma | 87 ± 7 | [9] |

| Analog 1 (hβ³Phe substitution) | Human Plasma | Increased stability vs. This compound (exact t½ not specified) | [6][10] |

| MACE2 | Human Plasma | High stability (95.44% remaining after 60 min) | [7] |

| AM94 | Human Plasma | High stability (98.75% remaining after 60 min) | [7] |

Experimental Protocols

The determination of peptide stability is crucial for preclinical development. The following section details a standard protocol for assessing the enzymatic stability of peptides like this compound in human plasma.

Protocol: In Vitro Peptide Stability Assay in Human Plasma

This protocol outlines a common method to determine the degradation rate of a peptide in a biologically relevant fluid.

1. Materials and Reagents:

-

Test peptide (e.g., this compound or analog) stock solution (e.g., 1 mg/mL in a suitable solvent like DMSO or water).

-

Human plasma (pooled, heparinized). Pre-warmed to 37°C.

-

Quenching/Precipitation Solution: Typically ice-cold acetonitrile (B52724) (ACN) or a mixture of ACN and methanol, often containing an internal standard for LC-MS analysis.

-

Phosphate-buffered saline (PBS), pH 7.4.

-

Incubator or water bath set to 37°C.

-

Microcentrifuge tubes.

-

Refrigerated centrifuge.

-

LC-MS system (e.g., HPLC or UPLC coupled to a mass spectrometer).

2. Experimental Procedure:

-

Pre-incubation: Pre-warm an appropriate volume of human plasma to 37°C for at least 15 minutes.

-

Initiation of Reaction: To initiate the degradation assay, spike the plasma with the test peptide stock solution to achieve a final desired concentration (e.g., 5 µM).[7] Immediately vortex gently to ensure homogeneity. This is the T=0 time point.

-

Incubation and Sampling: Incubate the mixture at 37°C.[6][7] At predetermined time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the plasma-peptide mixture (e.g., 100 µL).[7]

-

Quenching: Immediately add the aliquot to a microcentrifuge tube containing a defined volume of ice-cold quenching/precipitation solution (e.g., 300 µL of ACN). The organic solvent serves to stop the enzymatic reaction by denaturing and precipitating the plasma proteins.

-

Protein Precipitation: Vortex the sample vigorously for 1-2 minutes to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10-15 minutes at 4°C to pellet the precipitated proteins.

-

Sample Collection: Carefully collect the supernatant, which contains the remaining peptide and its metabolites, and transfer it to a clean tube or an HPLC vial for analysis.

3. LC-MS Analysis:

-

Chromatographic Separation: Inject the supernatant onto a suitable HPLC/UPLC column (e.g., a C18 reverse-phase column).[11] The peptide is separated from plasma components and its degradation products using a solvent gradient, typically involving water and acetonitrile with additives like trifluoroacetic acid (TFA) or formic acid.[11]

-

Mass Spectrometric Detection: The eluent from the chromatography column is introduced into a mass spectrometer. The concentration of the intact parent peptide is quantified by monitoring its specific mass-to-charge ratio (m/z).[11]

4. Data Analysis:

-

The peak area corresponding to the parent peptide is determined at each time point.

-

The natural logarithm of the percentage of the remaining peptide is plotted against time.

-

The degradation rate constant (k) is calculated from the slope of the linear regression curve.

-

The half-life (t½) is calculated using the formula: t½ = 0.693 / k .

Mandatory Visualizations

Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key processes related to this compound's mechanism and stability assessment.

Caption: this compound's neuroprotective PI3K/Akt signaling pathway.[12]

Caption: Experimental workflow for peptide stability analysis.

Caption: Structural strategies to improve this compound's stability.[6][9][13]

References

- 1. This compound, a Dimeric Enkephalin, Alleviates LPS-Induced Activation in Rat Primary Microglial Cultures in Opioid Receptor-Dependent and Receptor-Independent Manners - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound-A Potent Opioid Agonist-As a Panacea for Opioid System-Dependent Pathophysiological Diseases? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound—A Potent Opioid Agonist—As a Panacea for Opioid System-Dependent Pathophysiological Diseases? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benthamscience.com [benthamscience.com]

- 6. Biological Active Analogues of the Opioid Peptide this compound: Mixed α/β3-Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Elucidation on the In Vivo Activity of the Bivalent Opioid Peptide MACE2 against Several Types of Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Biological active analogues of the opioid peptide this compound: mixed α/β(3)-peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. This compound, a dimeric opioid peptide, reduces neonatal hypoxia-ischemia brain injury in mice by the activation of PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and biological evaluation of new this compound analogues with non-hydrazine linkers - PubMed [pubmed.ncbi.nlm.nih.gov]

Biphalin's Journey Across the Blood-Brain Barrier: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical aspect of Biphalin's journey into the central nervous system: its permeability across the blood-brain barrier (BBB). This compound, a potent dimeric enkephalin analog, holds significant promise as a powerful analgesic, reportedly thousands of times more potent than morphine, particularly when administered directly into the central nervous system.[1] However, its efficacy via systemic administration is intrinsically linked to its ability to traverse the highly selective BBB. This guide provides a comprehensive overview of the key quantitative data, detailed experimental protocols, and the underlying biological mechanisms governing this compound's BBB transport.

Quantitative Analysis of this compound's Blood-Brain Barrier Permeability

The transport of this compound across the BBB is a multi-faceted process involving both passive diffusion and saturable, carrier-mediated transport. The following tables summarize the key quantitative parameters determined from various preclinical studies.

Table 1: In Situ Brain Perfusion Kinetics of [¹²⁵I-Tyr¹]this compound

| Parameter | Value | Unit | Study Notes |

| Km (Michaelis-Menten constant) | 2.6 ± 4.8 | µM | Represents the concentration at which the transport rate is half of the maximum. The large standard deviation suggests variability in the experimental model.[2] |

| Vmax (Maximum transport rate) | 14.6 ± 2.89 | pmol·min⁻¹·g⁻¹ | Indicates the maximum rate of saturable transport into the brain.[2] |

| Kd (Nonsaturable transport constant) | 0.568 ± 0.157 | µL·min⁻¹·g⁻¹ | Represents the passive diffusion component of this compound's BBB transport.[2] |

Table 2: Comparative In Vivo Brain Uptake of this compound and Morphine

| Compound | Administration Route | Dose | Time Post-Administration | Brain Penetration (% of injected dose) | Brain-to-Plasma Ratio | Species | Reference |

| This compound | Intraperitoneal (i.p.) | Not Specified | 20 min | ~0.05% | Not Reported | Mouse | [1] |

| Morphine | Intravenous (i.v.) | Not Specified | Not Specified | 32-fold higher than M6G | Not Reported | Rat | [3] |